1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C20H22FN3O2 and its molecular weight is 355.413. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Transporter-Mediated Excretion
One study examined the metabolites of a similar compound, identifying its metabolites in human urine, plasma, and feces. The research explored the transporter-mediated renal and hepatic excretion of these metabolites, highlighting the significance of understanding the metabolic pathways and excretion mechanisms for novel therapeutic agents. This information is vital for drug development, as it helps predict drug behavior in the human body, including potential interactions with other medications and the compound's overall safety profile (Umehara et al., 2009).
Synthesis and Characterization of Derivatives
Another aspect of research has been the synthesis and characterization of derivatives of 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea. This includes the development of novel compounds with potential analgesic efficacy, as seen in the discovery of TRPV1 antagonists. Such studies are crucial for expanding the therapeutic applications of these compounds, potentially leading to new treatments for pain management (Voight et al., 2014).
Antimycobacterial Evaluation
Research into the antimycobacterial properties of related compounds demonstrates the potential for developing new treatments for tuberculosis and other mycobacterial infections. For instance, the synthesis and evaluation of newer derivatives have shown promising in vitro and in vivo activities against Mycobacterium tuberculosis, including strains resistant to multiple drugs. These findings are significant for global health, considering the increasing prevalence of drug-resistant tuberculosis (Senthilkumar et al., 2008).
Pharmacological Selectivity and Efficacy
Further research has focused on improving the pharmacological selectivity and efficacy of these compounds. For example, the identification of FLT3 inhibitors capable of overcoming drug-resistant mutations demonstrates the potential for treating certain types of leukemia more effectively. The development of compounds with high selectivity and potency against targeted cancer cell lines can lead to more effective cancer therapies with fewer side effects (Zhang et al., 2020).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-2-19(25)24-11-3-4-15-7-10-17(12-18(15)24)23-20(26)22-13-14-5-8-16(21)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLYNTWREUSSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.